molecular formula C18H17ClN4O5 B214213 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No. B214213
M. Wt: 404.8 g/mol
InChI Key: BLCBOQLHSIOLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 and reducing the production of prostaglandins. It has also been shown to exhibit anti-tumor activity by inhibiting the activity of matrix metalloproteinases and reducing the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities, making it a versatile compound for studying these pathways. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. One potential direction is to study its potential applications in treating inflammatory diseases, such as arthritis. Another potential direction is to study its potential applications in treating cancer, particularly in combination with other anti-cancer agents. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, which could help to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with furan-2-carboxylic acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases.

properties

Product Name

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Molecular Formula

C18H17ClN4O5

Molecular Weight

404.8 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H17ClN4O5/c1-10-17(19)11(2)22(21-10)9-13-5-7-16(28-13)18(24)20-14-6-4-12(27-3)8-15(14)23(25)26/h4-8H,9H2,1-3H3,(H,20,24)

InChI Key

BLCBOQLHSIOLAD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C)Cl

Origin of Product

United States

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